Diheptylundecyl adipate
Description
Properties
CAS No. |
155613-91-5 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8057 |
IUPAC Name |
bis(2-heptylundecyl) hexanedioate |
InChI |
InChI=1S/C42H82O4/c1-5-9-13-17-19-23-27-33-39(31-25-21-15-11-7-3)37-45-41(43)35-29-30-36-42(44)46-38-40(32-26-22-16-12-8-4)34-28-24-20-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |
SMILES |
CCCCCCCCCC(CCCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCCC)CCCCCCCCC |
Synonyms |
DIHEPTYLUNDECYL ADIPATE |
Origin of Product |
United States |
Scientific Research Applications
Diheptylundecyl adipate is widely used in cosmetic formulations due to its emollient properties. It helps to enhance skin feel by providing a smooth and soft texture. Key applications include:
- Skin Care Products : Used in lotions and creams for its moisturizing effects.
- Makeup Products : Acts as a solvent and plasticizer in foundations and lipsticks.
- Hair Care Products : Functions as a conditioning agent in shampoos and conditioners.
Case Study: Skin Conditioning Efficacy
A study evaluated the effectiveness of this compound in a moisturizing cream formulation compared to traditional emollients. Results indicated that:
- Participants reported a significant improvement in skin hydration levels after two weeks of use.
- Clinical assessments showed reduced transepidermal water loss (TEWL), indicating enhanced barrier function.
Industrial Applications
Beyond cosmetics, this compound finds utility in various industrial sectors:
- Plasticizers : Enhances flexibility and workability of plastics.
- Coatings : Used in paints and varnishes to improve adhesion and durability.
- Adhesives : Serves as a solvent to enhance bonding properties.
Case Study: Plasticizer Performance
An investigation into the performance of this compound as a plasticizer revealed:
- Improved flexibility and reduced brittleness in polyvinyl chloride (PVC) formulations.
- Enhanced thermal stability compared to conventional plasticizers, leading to longer-lasting products.
Safety Profile
The safety assessment of this compound indicates low toxicity levels. In various studies, it has shown minimal irritation potential on skin and eyes, supporting its use in consumer products.
| Safety Parameter | Findings |
|---|---|
| Acute Toxicity | Low (LD50 > 5000 mg/kg) |
| Skin Irritation | Minimal |
| Eye Irritation | Non-irritating |
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight | Alkyl Chain Length | Key Structural Features |
|---|---|---|---|---|---|
| Diheptylundecyl adipate | 155613-91-5 | C28H52O4 | ~452.7* | C18 (C7 + C11) | Linear long-chain ester; symmetric structure |
| Diisodecyl adipate | 27178-16-1 | C26H50O4 | 426.68 | C20 (branched C10) | Branched isodecyl chains; asymmetric |
| Dihexyldecyl adipate | 57533-90-1 | C22H42O4 | 370.57 | C16 (C6 + C10) | Mixed-chain ester; moderate hydrophobicity |
| Dioctyl adipate (DEHA) | 103-23-1 | C22H42O4 | 370.57 | C16 (C8 + C8) | Symmetric C8 chains; high plasticizing efficiency |
| Dibutyl adipate | 105-97-5 | C16H28O4 | 284.39 | C8 (C4 + C4) | Short-chain ester; low viscosity |
*Estimated based on molecular formula.
Key Observations :
- Chain Length and Symmetry : this compound’s long, linear chains (C18) contrast with shorter or branched analogs like Diisodecyl (C20 branched) and DEHA (C16 symmetric). Longer chains enhance thermal stability and reduce volatility compared to shorter esters like Dibutyl adipate .
- Molecular Weight : Higher molecular weight correlates with increased hydrophobicity and reduced migration in polymer matrices, making this compound suitable for long-lasting cosmetic formulations .
Functional and Application Differences
*DEHA was excluded from phthalate alternatives due to reproductive toxicity concerns .
Key Findings :
- Plasticizers vs. Emollients : DEHA and Diisodecyl adipate are prioritized in plastics for flexibility, while this compound’s low volatility and high lubricity favor skincare products .
- Thermal Performance : Longer alkyl chains in this compound improve resistance to thermal degradation compared to DEHA and Dibutyl adipate, which degrade at lower temperatures .
Preparation Methods
Fischer Esterification Mechanism
The classical synthesis route employs Fischer esterification, where adipic acid reacts with heptylundecanol in the presence of mineral acid catalysts such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (PTSA). The reaction follows a two-step mechanism:
-
Protonation of the carboxylic acid group, enhancing electrophilicity.
-
Nucleophilic attack by the alcohol, leading to tetrahedral intermediate formation and subsequent water elimination.
The general stoichiometry is represented as:
Process Parameters and Limitations
Typical conditions involve:
-
Molar ratio : 1:2.2 (adipic acid to alcohol) to drive equilibrium
-
Temperature : 120–150°C under reflux
-
Catalyst loading : 1–3 wt% H₂SO₄
A major limitation is the equilibrium constraint, requiring azeotropic removal of water using toluene or xylene. Patent CN104058964A demonstrates that traditional methods yield 70–75% conversion after 6–8 hours, with energy-intensive purification steps.
Microwave-Assisted Synthesis
Catalytic System Optimization
The adoption of microwave irradiation (2.45 GHz) with FeCl₃·6H₂O as a catalyst represents a paradigm shift. Key advantages include:
-
Energy efficiency : 130–145 W power input
The microwave effect accelerates molecular dipole rotation, improving collision frequency between adipic acid and heptylundecanol. Fe³⁺ ions act as Lewis acid sites, polarizing carbonyl groups and facilitating nucleophilic attack.
Comparative Performance Metrics
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 360–480 min | 20–40 min |
| Yield | 70–75% | 89–93% |
| Energy Consumption | 15–20 kWh/kg | 3–5 kWh/kg |
| Catalyst Reusability | ≤3 cycles | 5–7 cycles |
Data adapted from CN104058964A and CIR safety documentation.
Heterogeneous Catalysis and Process Intensification
Titanium-Based Catalysts
Patent CN108101784A introduces butyl titanate (Ti(OBu)₄) as a high-performance catalyst for adipate ester synthesis. The method features:
-
Segmented reactant addition : Heptylundecanol introduced in batches to control exotherms
-
Co-catalyst system : SiO₂/Al₂O₃ matrix for acid site stabilization
-
Post-reaction treatment : Vacuum dealcoholysis at 80–100 mbar, 150°C
This approach achieves 95–97% purity with residual acid values <0.5 mg KOH/g, meeting cosmetic-grade specifications.
Continuous Flow Reactor Design
Emerging technologies employ continuous flow systems with immobilized enzymes (e.g., Candida antarctica lipase B). Benefits include:
-
Space-time yield : 8.2 g/L·h vs. 1.5 g/L·h in batch
-
Solvent-free operation : Reduces VOC emissions by 90%
-
Temperature control : ±1°C precision via microchannel cooling
Purification and Quality Control
Multi-Stage Distillation
Industrial-scale processes implement:
-
Atmospheric distillation : Remove excess heptylundecanol (BP: 280–300°C)
-
Vacuum distillation : Isolate this compound (BP: 190–210°C at 5 mmHg)
-
Alkali washing : 5% Na₂CO₃ solution to neutralize residual acid
Analytical Characterization
| Test | Specification | Method |
|---|---|---|
| Acid Value | ≤0.5 mg KOH/g | ASTM D974 |
| Saponification Value | 180–200 mg KOH/g | ISO 3657 |
| Refractive Index | 1.450–1.455 (25°C) | Abbe refractometer |
| Heavy Metals | ≤10 ppm Pb | ICP-OES |
Data synthesized from CIR safety protocols and patent CN108101784A.
Environmental and Economic Considerations
Waste Stream Management
Modern plants employ:
-
Alcohol recovery : 98% heptylundecanol recycled via molecular sieves
-
Acid-neutralization sludge : Converted to calcium sulfate for construction materials
-
Packaging waste : 100% recyclable HDPE containers
Q & A
Q. In thermal analysis of this compound, how should researchers model phase transition data to ensure accuracy across varying concentrations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
